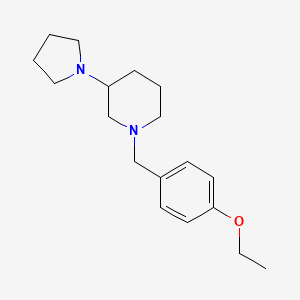![molecular formula C17H16N4O2S2 B6104070 N-(2-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6104070.png)
N-(2-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-methoxyphenyl)-N’-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule. It contains a urea group (NH-CO-NH), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a 1,3,4-thiadiazol group (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. The presence of the urea group, the methoxyphenyl group, and the 1,3,4-thiadiazol ring would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The urea group, the methoxyphenyl group, and the 1,3,4-thiadiazol ring could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .作用機序
The mechanism of action of MTU is not fully understood. However, studies have shown that MTU inhibits the activity of various enzymes, including tyrosine kinase, topoisomerase II, and carbonic anhydrase. MTU also induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects. In cancer cells, MTU induces apoptosis and inhibits angiogenesis. In neurons, MTU protects against oxidative stress and reduces neuroinflammation. In bacteria and fungi, MTU inhibits growth and disrupts cell membranes.
実験室実験の利点と制限
MTU has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, MTU also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
For MTU research include studying its potential as a therapeutic agent, investigating its mechanism of action, and improving its solubility and reducing its toxicity.
合成法
MTU can be synthesized using different methods. One of the most common methods is the reaction between 2-methoxyaniline and phenyl isothiocyanate in the presence of potassium carbonate, followed by the reaction with thiosemicarbazide and urea. The final product is then purified using column chromatography. The yield of this method is around 70%.
科学的研究の応用
MTU has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, MTU has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, MTU has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In antimicrobial activity, MTU has been shown to inhibit the growth of various bacteria and fungi.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-14-10-6-5-9-13(14)18-16(22)19-17-21-20-15(25-17)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZYMYSBMLVEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104028.png)
![N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)
![2-[4-(3-ethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6104042.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6104046.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B6104047.png)
![6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6104054.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6104059.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B6104074.png)

![N-(2,6-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104087.png)
![2-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6104094.png)